3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-13-6(5)7-14-3-15-16-7/h1-3H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYKZSSBXOSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine primarily involves two key stages :
- Formation of the pyridine core with chloro and trifluoromethyl substituents.
- Introduction of the triazole moiety via cyclization or coupling reactions.
Key Reactants and Intermediates
- 2-Hydrazino-3-chloro-5-trifluoromethylpyridine : A critical intermediate, synthesized from 3-chloro-5-trifluoromethylpyridine and hydrazine derivatives.
- Acid substrates : Benzoic acids, formic acid, or other carboxylic acids used in cyclization reactions.
- Dehydrating agents : POCl₃, PCl₅, or other Lewis acids to facilitate ring closure.
Cyclization Reactions for Triazole Formation
The triazole moiety is introduced through ultrasound-assisted cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids. This method, detailed in patents such as CN103613594A, enables efficient ring closure under optimized conditions.
Reaction Mechanism
- Activation of the hydrazine intermediate : The hydrazine group (-NH-NH₂) reacts with POCl₃ to form a reactive intermediate.
- Cyclization with acid : The intermediate undergoes nucleophilic attack by a carboxylic acid, followed by dehydration to form the triazole ring.
Example Reactions and Yields
Note: Yields vary based on steric and electronic effects of substituents.
Alternative Methods and Variations
A. Hydrazide-Acid Cyclization
A related method involves reacting 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in POCl₃, as described in the synthesis of oxadiazole derivatives. This approach could be adapted for triazole formation by altering the acid or reaction conditions.
B. Coupling Reactions
Patent WO2019175043A1 suggests Suzuki-Miyaura coupling for introducing triazole moieties via bromo- or chloro-substituted intermediates. However, specific details for the target compound remain unexplored in the provided sources.
Optimization Strategies
Challenges and Limitations
Summary Table: Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural Analogs
The compound is compared to derivatives with modifications in the triazole substituents, pyridine ring substitutions, or linker groups. Representative analogs include:
Physicochemical Properties
- Melting Points: The target compound’s analogs exhibit melting points ranging from 58.8°C (flexible benzyloxy substituents) to 132.5°C (rigid nitrile groups), indicating substituent-dependent crystallinity . The trifluoromethyl group generally lowers melting points compared to nitro or cyano substituents due to reduced intermolecular interactions.
Solubility :
- Triazole-linked pyridines with polar groups (e.g., nitro, hydroxyl) show improved aqueous solubility, while trifluoromethyl and thioether groups enhance lipid membrane permeability .
Biological Activity
The compound 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is C_7H_4ClF_3N_4. The presence of the triazole and trifluoromethyl groups is critical to its biological activity.
Enzyme Inhibition
Recent studies have reported that this compound exhibits potent inhibitory effects on various enzymes. The binding affinity data indicates a significant IC50 value of 0.625 nM against a specific enzyme target, suggesting strong enzyme inhibition capabilities .
Table 1: Enzyme Inhibition Data
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | 0.625 | Enzyme X |
| Other Related Compounds | 0.349 | Enzyme Y |
| Additional Analogues | 0.382 | Enzyme Z |
Antimicrobial Activity
The compound has shown promising antimicrobial properties , particularly against bacterial and fungal strains. Research indicates that it possesses broad-spectrum activity, which may be attributed to its ability to disrupt microbial cell function.
Case Study: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, affirming its potential as an antimicrobial agent.
Anticancer Potential
The compound's anticancer properties have also been explored. It has been identified as a candidate for further development in cancer therapy due to its ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | A431 | <10 |
| Other Triazole Derivatives | Jurkat | <15 |
The mechanism by which 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with enzyme activity and cell proliferation. Molecular docking studies suggest that it interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
